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Compound of Interest

Compound Name: 6-Fluoropyrazin-2-amine

Cat. No.: B1450326

6-Fluoropyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine ring
scaffold. This class of molecules is of significant interest to researchers in medicinal chemistry
and drug development. The pyrazine core is a key pharmacophore found in numerous FDA-
approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen
bonding interactions with biological targets. The strategic incorporation of a fluorine atom onto
this scaffold profoundly influences the molecule's electronic properties, lipophilicity, and
metabolic fate. Fluorine's high electronegativity can enhance binding affinity to target proteins
and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a
drug candidate. This guide provides a comprehensive overview of the core physicochemical
properties of 6-Fluoropyrazin-2-amine, offering both theoretical insights and practical
methodologies for its characterization.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific
investigation. 6-Fluoropyrazin-2-amine is an aromatic heterocycle with a distinct arrangement
of nitrogen, carbon, hydrogen, and fluorine atoms.

Caption: 2D Chemical Structure of 6-Fluoropyrazin-2-amine.

Table 1: Chemical Identifiers for 6-Fluoropyrazin-2-amine
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Identifier Value Source
IUPAC Name 6-fluoropyrazin-2-amine PubChem[1]
Molecular Formula CaH4FNs PubChem[1]
Molecular Weight 113.10 g/mol

Monoisotopic Mass 113.038925 Da PubChem[1]
SMILES C1=C(N=C(C=N1)F)N PubChem[1]
InChl Key ZNMQPABEROSXE.- PubChem[1]

UHFFFAOYSA-N

PubChem CID 75539484 PubChem[1]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and
biological systems, influencing everything from solubility and formulation to absorption and
distribution in the body. While specific experimental data for 6-Fluoropyrazin-2-amine is not
extensively published, we can infer its likely properties and outline the standard methods for
their determination.

Table 2: Summary of Physicochemical Properties
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Methodological

Property Experimental Value Predicted Value L
Principle
) ) ) Differential Scanning
Melting Point Not available )
Calorimetry (DSC)
Ebulliometry /
Boiling Point Not available - Thermogravimetric
Analysis (TGA)
. ] ] Shake-flask method
Water Solubility Not available Log P (predicted): 0.0
(OECD 105)
Potentiometric
pKa (basic) Not available ~2-3 Titration / UV-Vis
Spectroscopy

Melting Point: A Gauge of Purity and Lattice Energy

The melting point is a critical parameter for assessing the purity of a crystalline solid. It reflects
the strength of the crystal lattice forces.

DSC is the gold-standard technique for accurately determining the melting point and enthalpy
of fusion. It measures the difference in heat flow required to increase the temperature of a
sample and a reference.

o Sample Preparation: Accurately weigh 1-3 mg of 6-Fluoropyrazin-2-amine into an
aluminum DSC pan.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

o Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert
nitrogen atmosphere.

o Data Analysis: The melting point is determined as the onset temperature of the endothermic
peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of
fusion.
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Causality: A sharp melting peak is indicative of a high-purity sample. Impurities typically cause
a depression and broadening of the melting endotherm.

Solubility: The Key to Bioavailability and Formulation

Solubility, particularly in aqueous and lipid-like environments, is a crucial determinant of a
drug's absorption and distribution.

This method (following OECD Guideline 105) determines the saturation concentration of the
compound in a given solvent.

System Preparation: Add an excess amount of 6-Fluoropyrazin-2-amine to a vial containing
a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, n-octanol).

o Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient
time (typically 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

» Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and
determine the concentration of the dissolved compound using a validated analytical method
such as HPLC-UV.

Insight: The amino group is expected to contribute to aqueous solubility through hydrogen
bonding, while the fluorinated pyrazine ring provides lipophilic character. The predicted XlogP
of 0.0 suggests a balance between hydrophilic and lipophilic properties.[1]

Acidity/Basicity (pKa): Understanding lonization State

The pKa value defines the extent of ionization of a molecule at a given pH. For 6-
Fluoropyrazin-2-amine, the basicity of the nitrogen atoms is the most relevant parameter. The
pKa of the conjugate acid (pKaH) is used to quantify this.[2]
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Preparation

Dissolve compound Titration Analysis
in water/co-solvent

) . Iterate
% Add standardized acid Record pH after Plot pH vs. . . . Calculate pKa from
[—> (e.g., HCI) titrant eachadditon > volume oftizant > Determine equivalence point ——> half-equivalence point

Calibrate pH electrode

Click to download full resolution via product page
Caption: Workflow for pKa determination via potentiometric titration.

Expert Insight: The pyrazine nitrogens are weakly basic due to the aromatic system. The
electron-withdrawing effect of the fluorine atom is expected to further decrease the basicity of
the ring nitrogens, leading to a low pKa value for the conjugate acid, likely in the range of 2-3.
The exocyclic amino group will also contribute to the overall basicity.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and
purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show two signals in the aromatic region (typically &
7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring. These protons will
exhibit coupling to each other (H-H coupling) and to the adjacent fluorine atom (H-F
coupling), likely resulting in complex splitting patterns such as a doublet of doublets. A broad
signal corresponding to the -NHz protons would also be expected, the chemical shift of which
is solvent and concentration-dependent.

e 13C NMR: Four distinct signals are expected for the four carbon atoms of the pyrazine ring.
The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant,
which is highly characteristic. The chemical shifts will be influenced by the nitrogen and
fluorine atoms.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1450326?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

e N-H Stretching: Primary amines typically show two distinct, sharp to medium bands in the
3300-3500 cm~1 region, corresponding to the symmetric and asymmetric N-H stretching
vibrations.

e C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600
cm~1region.

o C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the
1000-1300 cm™1 region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule.

e Molecular lon Peak ([M]*): In an electron ionization (El) mass spectrum, the molecular ion
peak would appear at an m/z corresponding to the molecular weight of the compound
(approximately 113).

¢ High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental
composition by providing a highly accurate mass measurement (e.g., 113.0389, calculated
for CaH4FNs). PubChem lists predicted collision cross-section data for various adducts, such
as [M+H]* at m/z 114.04620.[1]

Stability and Reactivity

Understanding a compound's stability is critical for storage and handling, while its reactivity
profile informs its synthetic utility.

o Thermal Stability: Pyrazine derivatives are generally thermally stable.[3] Stability can be
formally assessed using Thermogravimetric Analysis (TGA), which measures mass loss as a
function of temperature.
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o Chemical Reactivity: The pyrazine ring is electron-deficient. The presence of the strongly
electronegative fluorine atom further deactivates the ring towards electrophilic substitution
but significantly activates it for Nucleophilic Aromatic Substitution (SnAr).[4] The fluorine atom
can act as a good leaving group when attacked by a nucleophile, making 6-Fluoropyrazin-
2-amine a valuable building block for synthesizing more complex substituted pyrazines.[5]
The amino group can undergo typical amine reactions, such as acylation and alkylation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Fluoropyrazin-2-amine is not readily available,
data from analogous compounds like 2-amino-6-fluoropyridine and other halogenated
aminopyridines can be used to infer potential hazards.[6][7][8][9]

Table 3: Anticipated GHS Hazard Classifications

Hazard Class GHS Category Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed
Skin Corrosion/Irritation Category 2 Causes skin irritation

_ . Causes serious eye
Serious Eye Damage/Irritation Category 1/2 o
damage/irritation

STOT - Single Exposure Category 3 May cause respiratory irritation

Recommended Handling Procedures:

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat.

« Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or
inhale.
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» Storage: Store in a tightly sealed container in a cool, dry, and dark place away from
incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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